(E)-N-(4-Butylphenyl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine, also known as 4-Butyl-N-((5-(4-nitrophenyl)furan-2-yl)methylene)aniline, is an organic compound classified under furan derivatives. It features a furan ring substituted with a nitrophenyl group and an aniline moiety, which contributes to its unique chemical and physical properties. This compound is of significant interest in various fields of scientific research due to its potential applications in medicinal chemistry and materials science .
The synthesis of (E)-N-(4-Butylphenyl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine typically involves a condensation reaction between 4-nitrobenzaldehyde and 4-butylaniline. This reaction is generally conducted under reflux conditions using solvents such as ethanol or methanol, often in the presence of a catalyst to enhance yield. The resulting product can be purified through recrystallization or column chromatography to achieve high purity levels .
The molecular structure of (E)-N-(4-Butylphenyl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine can be described by the following parameters:
Property | Data |
---|---|
CAS Number | 63485-06-3 |
Molecular Formula | C21H20N2O3 |
Molecular Weight | 348.4 g/mol |
IUPAC Name | N-(4-butylphenyl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine |
InChI Key | QEMZVTQPJMDRTR-UHFFFAOYSA-N |
Canonical SMILES | CCCCC1=CC=C(C=C1)N=CC2=CC=C(O2)C3=CC=C(C=C3)N+[O-] |
The structure exhibits a complex arrangement that allows for various interactions with biological targets, enhancing its potential utility in pharmaceutical applications .
(E)-N-(4-Butylphenyl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine can undergo several chemical reactions:
The mechanism of action for (E)-N-(4-Butylphenyl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine involves interactions with molecular targets through its functional groups. The nitrophenyl moiety is capable of participating in electron transfer reactions, while the furan ring engages in hydrogen bonding and π-π interactions with biological macromolecules. These interactions may modulate enzymatic activities and receptor functions, leading to various biological effects .
The physical and chemical properties of (E)-N-(4-Butylphenyl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine are critical for understanding its behavior in different environments:
Property | Value |
---|---|
Appearance | Solid (typically crystalline) |
Solubility | Soluble in organic solvents like ethanol; limited solubility in water |
Melting Point | Not specified but typically determined during synthesis |
These properties influence its reactivity and suitability for various applications, particularly in organic synthesis and medicinal chemistry .
(E)-N-(4-Butylphenyl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine has several promising applications:
This compound's diverse applications highlight its importance in advancing both scientific research and industrial innovations.
CAS No.: 18048-87-8
CAS No.: 639-99-6
CAS No.: 2508-01-2
CAS No.: 52078-56-5
CAS No.: 959617-49-3
CAS No.: 113231-14-4